molecular formula C10H18FNO5S B2960531 tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate CAS No. 2247102-54-9

tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate

Cat. No. B2960531
CAS RN: 2247102-54-9
M. Wt: 283.31
InChI Key: HQWZLMQYXDUDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate, also known as FSO2Et-TBOC, is a chemical compound that has gained significant attention in the field of biochemical research due to its unique properties. This compound is a derivative of the azetidine-1-carboxylic acid and is widely used in the synthesis of peptides and proteins.

Scientific Research Applications

Conformational Studies

The tert-butyl group’s influence on the conformational flexibility of molecules can be studied using this compound. Researchers can explore how the tert-butyl group affects the overall shape and dynamics of molecules, which is crucial for understanding their behavior in various chemical and biological contexts.

Each of these applications demonstrates the compound’s versatility and potential in advancing scientific research across multiple disciplines . The compound’s unique structural features enable it to be employed in a wide range of scientific endeavors, from drug development to material innovation.

properties

IUPAC Name

tert-butyl 3-(2-fluorosulfonylethoxy)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-6-8(7-12)16-4-5-18(11,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWZLMQYXDUDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate

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